molecular formula C7H7ClN2O B14835052 1-(2-Amino-3-chloropyridin-4-YL)ethanone

1-(2-Amino-3-chloropyridin-4-YL)ethanone

Cat. No.: B14835052
M. Wt: 170.59 g/mol
InChI Key: OYMDTZISXPOAHR-UHFFFAOYSA-N
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Description

1-(2-Amino-3-chloropyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-chloropyridin-4-YL)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Amino-3-chloropyridin-4-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-chloropyridin-4-YL)ethanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and chloro functional groups. These interactions can modulate biological pathways, making it a candidate for drug development .

Comparison with Similar Compounds

  • 1-(3-Amino-2-chloropyridin-4-YL)ethanone
  • 1-(5-Bromo-2-chloropyridin-3-YL)ethanone
  • 2-Amino-3-chloropyridine

Comparison: 1-(2-Amino-3-chloropyridin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

1-(2-amino-3-chloropyridin-4-yl)ethanone

InChI

InChI=1S/C7H7ClN2O/c1-4(11)5-2-3-10-7(9)6(5)8/h2-3H,1H3,(H2,9,10)

InChI Key

OYMDTZISXPOAHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NC=C1)N)Cl

Origin of Product

United States

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